4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Similar compounds are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that compounds with similar structures are often used as coupling agents in peptide synthesis , indicating that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in peptide synthesis , it may be involved in protein synthesis and metabolism pathways.
Result of Action
Given its potential role in peptide synthesis , it may influence protein structure and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene, methoxybenzoic acid, and appropriate amines.
Formation of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced through a reaction with 9H-fluorene and chloroformate in the presence of a base like triethylamine.
Coupling Reaction: The Fmoc-protected amine is then coupled with 2-methoxybenzoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid
Uniqueness
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid stands out due to its specific structural features, such as the methoxybenzoic acid moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-22-12-15(10-11-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXVKHYFGQWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.